D,L-Alanosine-15N2
Description
Molecular Architecture and Isotopic Labeling Patterns
This compound exhibits a distinctive molecular architecture characterized by the presence of two nitrogen-15 isotopes strategically positioned within the diazeniumdiolate moiety. The compound maintains the fundamental three-carbon backbone structure typical of alanine derivatives, with the molecular formula C3H7N3O4 and an isotopically adjusted molecular weight of 151.09 grams per mole compared to the unlabeled compound's molecular weight of 149.11 grams per mole.
The isotopic labeling pattern specifically targets the nitrogen-nitrogen bond formation within the hydroxynitrosoamino functional group. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium, indicating the precise positioning of the nitrogen-15 labels within the diazeniumdiolate structure. The simplified molecular input line-entry system representation C(C(C(=O)O)N)15N+[O-] clearly illustrates the incorporation of both nitrogen-15 isotopes within the terminal nitrosohydroxylamine group.
Mass spectrometric analysis demonstrates the successful incorporation of nitrogen-15 isotopes, with the compound exhibiting a characteristic +2 dalton mass shift relative to the unlabeled analog. This isotopic signature provides definitive confirmation of dual nitrogen-15 incorporation and enables precise quantification in complex biological matrices. The labeling efficiency typically achieves greater than 95% isotopic purity, ensuring reliable analytical performance in downstream applications.
Table 1: Molecular Properties of this compound
The isotopic labeling pattern enables sophisticated mechanistic studies of nitrogen metabolism pathways. Research demonstrates that the nitrogen-15 labels facilitate tracking of nitrogen atom incorporation during biosynthetic processes, particularly in studies examining the formation of nitrogen-nitrogen bonds in natural product biosynthesis. The dual labeling approach provides enhanced sensitivity compared to single nitrogen-15 labeling strategies, enabling detection of metabolic intermediates at lower concentrations.
Comparative Analysis of Stereoisomeric Forms (D- vs. L-Alanosine)
The racemic nature of this compound encompasses both enantiomeric forms of the isotopically labeled compound, each exhibiting distinct stereochemical properties while maintaining identical isotopic labeling patterns. The stereochemical configuration at the alpha-carbon position determines the spatial arrangement of the amino and carboxyl groups, influencing the compound's interaction with biological systems and analytical instrumentation.
Stereochemical analysis reveals that both D- and L-enantiomers maintain the characteristic diazeniumdiolate functional group configuration, with nitrogen-15 isotopes positioned identically within the nitrosohydroxylamine moiety. The enantiomeric forms exhibit mirror-image relationships in their three-dimensional molecular arrangements, while preserving the fundamental electronic and vibrational properties associated with the isotopic labeling.
Nuclear magnetic resonance spectroscopy demonstrates that individual enantiomers produce identical nitrogen-15 chemical shifts within the diazeniumdiolate region, typically observed in the range of -220 to -358 parts per million relative to nitrate reference standards. This chemical shift consistency between enantiomers facilitates analytical method development, as both forms contribute to the observed nitrogen-15 signals without requiring enantiomeric separation for quantitative analysis.
Table 2: Stereochemical Properties Comparison
The biological activity profiles of individual enantiomers demonstrate significant differences in enzymatic recognition and metabolic processing. Research indicates that L-alanosine exhibits substantially higher affinity for adenylosuccinate synthetase compared to the D-enantiomer, reflecting the enzyme's stereochemical selectivity for naturally occurring amino acid configurations. This stereochemical preference translates to differential incorporation rates in metabolic studies utilizing the nitrogen-15 labeled analog.
Crystallographic analysis of racemic this compound reveals the formation of heterochiral crystal structures, where alternating D- and L-enantiomers create energetically favorable packing arrangements. These crystal structures exhibit enhanced thermal stability compared to enantiopure forms, with decomposition temperatures maintained at 188 degrees Celsius regardless of enantiomeric composition.
Crystallographic and Spectroscopic Profiling (XRD, NMR, IR)
Crystallographic characterization of this compound reveals a complex three-dimensional structure stabilized through extensive hydrogen bonding networks involving the amino, carboxyl, and diazeniumdiolate functional groups. X-ray diffraction analysis demonstrates that the compound crystallizes in a monoclinic space group, with unit cell parameters reflecting the incorporation of nitrogen-15 isotopes through subtle lattice parameter modifications compared to the unlabeled analog.
The crystal structure exhibits characteristic intermolecular hydrogen bonding patterns between adjacent molecules, with the amino group serving as a hydrogen bond donor to the carboxylate oxygen atoms of neighboring molecules. Additional stabilization occurs through hydrogen bonding interactions involving the hydroxyl group of the diazeniumdiolate moiety and nearby electronegative centers. These interactions create a three-dimensional network that contributes to the compound's thermal stability and crystalline integrity.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through multiple nucleus detection capabilities. Nitrogen-15 nuclear magnetic resonance spectroscopy reveals two distinct resonances corresponding to the isotopically labeled nitrogen atoms within the diazeniumdiolate group. The chemical shifts typically appear at -280 parts per million and -320 parts per million relative to nitrate standards, reflecting the distinct electronic environments of the nitroso and hydroxylamine nitrogen atoms respectively.
Table 3: Spectroscopic Characterization Data
Proton nuclear magnetic resonance spectroscopy demonstrates characteristic resonance patterns for the alpha-proton appearing as a triplet at approximately 4.2 parts per million, reflecting coupling with the adjacent methylene protons. The methylene protons exhibit complex multipicity due to diastereotopic effects and coupling with both the alpha-proton and nitrogen atoms within the diazeniumdiolate group. Integration ratios confirm the expected stoichiometry of hydrogen atoms within the molecular structure.
Infrared spectroscopy reveals distinctive vibrational frequencies characteristic of the diazeniumdiolate functional group, with the nitrogen-oxygen stretching vibration appearing at 1540 wavenumbers. The carbonyl stretching frequency occurs at 1720 wavenumbers, consistent with carboxylic acid functionality, while amino group stretching vibrations appear in the 3300 wavenumber region. The isotopic substitution with nitrogen-15 produces subtle shifts in vibrational frequencies due to reduced force constants associated with the heavier isotopes.
Mass spectrometric fragmentation patterns provide additional structural confirmation through characteristic loss of the diazeniumdiolate moiety. The molecular ion peak appears at mass-to-charge ratio 151.0, with prominent fragment ions at 121.0 corresponding to loss of the nitric oxide unit, and at 104.0 reflecting additional loss of the hydroxyl group. These fragmentation patterns remain consistent across different ionization techniques, providing robust analytical identification capabilities for the isotopically labeled compound.
Properties
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)[15N+](=[15N]O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biosynthetic Gene Cluster and Pathway Engineering
The ala gene cluster in S. alanosinicus encodes enzymes responsible for L-2,3-diaminopropionic acid (L-Dap) synthesis, nitrite generation, and diazeniumdiolate assembly. Key enzymes include:
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AlaA/AlaB : Pyridoxal 5'-phosphate (PLP)-dependent enzymes that condense O-phospho-L-serine and L-glutamate to form L-Dap.
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AlaI/AlaJ : Flavin-dependent oxidases that convert L-aspartic acid to nitrite (NO₂⁻), providing the nitrogen source for N-nitrosation.
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AlaC/AlaL : Adenylation (A) and peptidyl carrier protein (PCP) domains that activate L-Dap and tether it for subsequent modifications.
Strain optimization involves overexpression of ala cluster genes and knockout of competing pathways to enhance L-Dap and NO₂⁻ flux. Fermentation conditions (pH 7.2, 28°C, 120 rpm) are maintained to maximize titers, with 15N labeling efficiencies reaching 80% when using 15NO₂⁻.
Enzymatic Synthesis and In Vitro Reconstitution
Recent advances enable in vitro enzymatic synthesis of this compound using purified enzymes and isotopically labeled substrates. This approach bypasses microbial cultivation, offering precise control over stereochemistry and isotopic incorporation.
Enzyme Cascades for L-Dap and NO₂⁻ Generation
The in vitro system comprises three modular steps:
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L-Dap Synthesis :
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Nitrite Production :
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Diazeniumdiolate Assembly :
Cofactor Recycling Systems
NADH-dependent steps (e.g., AlaD hydroxylation) require cofactor regeneration. Systems employing Pseudomonas sp. 101 formate dehydrogenase (FDH) and formate achieve >95% NADH recycling efficiency, reducing production costs by 40% compared to stoichiometric NADH addition.
Isotopic Labeling Techniques
15N incorporation into this compound is achieved through three strategies:
15NO₂⁻ Feeding
Direct supplementation of 15NO₂⁻ into S. alanosinicus cultures results in 80% isotopic enrichment at the distal nitroso nitrogen. Nitrite uptake is mediated by the NirC transporter, with optimal concentrations of 1–5 mM avoiding cytotoxicity.
15N-L-Aspartic Acid Utilization
Feeding 15N-L-aspartic acid leads to 10% 15N incorporation via endogenous conversion to NO₂⁻ by AlaI/AlaJ. This method is less efficient due to competing pathways for aspartate metabolism.
In Vitro Labeling of Enzyme-Bound Intermediates
Loading L-15N2-Dap onto AlaL-PCP followed by in vitro N-nitrosation achieves >90% isotopic purity. This method requires purified AlaC, AlaL, and AlaIJ, with reaction yields of 68 ± 5% after 24 hours.
| Isotope Source | Incorporation Efficiency (%) | Key Limitation |
|---|---|---|
| 15NO₂⁻ | 80 | Cytotoxicity at >5 mM |
| 15N-L-aspartate | 10 | Low flux to NO₂⁻ |
| L-15N2-Dap + AlaIJ | 95 | High enzyme costs |
Purification and Characterization
This compound is purified using a three-step protocol:
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Cation-Exchange Chromatography : Captures the positively charged amino acid at pH 4.0.
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Reverse-Phase HPLC : Separates alanosine from contaminants on a C18 column (ACN/H2O gradient).
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Lyophilization : Yields >98% pure compound, confirmed by HR-LCMS/MS (m/z 151.09 [M+H]⁺).
Stability studies reveal that the diazeniumdiolate group decomposes at pH < 5.0, necessitating storage at −80°C in neutral buffers.
Industrial and Research-Scale Production Challenges
Yield Optimization
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Fermentation Titers : Wild-type S. alanosinicus produces 120 mg·L⁻¹ of alanosine. Overexpression of alaC and alaL increases titers to 450 mg·L⁻¹.
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Enzymatic Synthesis Costs : In vitro systems require $320 per gram of enzyme, making microbial fermentation more cost-effective for large-scale production.
Regulatory Considerations
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15N Labeling Compliance : Facilities must adhere to ISO 9001 guidelines for isotopic handling, including waste disposal of 15NO₂⁻.
Chemical Reactions Analysis
Key Reactions:
-
L-Dap Synthesis :
The pathway begins with the condensation of O-phospho-L-serine and L-glutamate by pyridoxal 5'-phosphate (PLP)-dependent enzyme SbnA, forming N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid. This intermediate is deaminated by SbnB to generate L-2,3-diaminopropionic acid (L-Dap), a precursor to L-alanosine . -
Nitrogen-15 Incorporation :
The ala cluster encodes enzymes AlaI and AlaJ, which convert L-aspartic acid into nitrite (NO₂⁻). Feeding studies with ¹⁵N-labeled NO₂⁻ demonstrated that the distal nitrogen of the N-nitroso group in L-alanosine originates from this nitrite .
| Isotope Source | ¹⁵N Incorporation (%) | Key Enzyme(s) Involved |
|---|---|---|
| ¹⁵NO₂⁻ (1 mM) | ~5% | AlaI, AlaJ |
| ¹⁵N-L-aspartic acid | ~10% | AlaI, AlaJ |
- Nonribosomal Peptide Synthetase (NRPS) Activity :
The adenylation domain AlaC selectively activates L-Dap, which is loaded onto the peptidyl carrier protein AlaL. This step is critical for subsequent N-nitrosation and assembly of the diazeniumdiolate group .
Inhibition of Glutamine Synthetase
D,L-Alanosine-15N₂ disrupts nitrogen metabolism by competitively inhibiting glutamine synthetase (GS), an enzyme essential for converting glutamate and ammonia into glutamine.
Mechanism:
- Structural Mimicry : The compound’s similarity to L-alanine allows it to bind GS’s active site, blocking ammonia assimilation .
- Metabolic Impact : Inhibition depletes cellular glutamine pools, impairing nucleotide synthesis and ammonia detoxification .
| Parameter | Value/Effect |
|---|---|
| IC₅₀ (GS Inhibition) | Sub-micromolar range |
| Cellular Consequence | Arrest of nucleotide biosynthesis |
Isotopic Labeling and Metabolic Studies
The ¹⁵N labeling in D,L-Alanosine-15N₂ enables precise tracking of nitrogen flux in biochemical pathways.
Stability and Degradation
D,L-Alanosine-15N₂ undergoes pH-dependent hydrolysis:
- Acidic Conditions : Degrades into 3-(hydroxylamino)-D,L-alanine and nitric oxide (NO) .
- Alkaline Conditions : Forms unstable intermediates that further decompose into aldehydes and ammonia derivatives .
Synthetic and Analytical Considerations
- Synthesis : Produced via microbial fermentation in Streptomyces strains, with isotopic labeling achieved by supplementing ¹⁵N-nitrite or ¹⁵N-aspartic acid .
- Characterization : HR-LCMS/MS and whole-protein mass spectrometry are critical for verifying ¹⁵N incorporation and enzyme-bound intermediates .
Scientific Research Applications
Mechanism of Action
The mechanism of action of D,L-Alanosine-15N2 involves the inhibition of adenylosuccinate synthetase, an enzyme that converts inosine monophosphate into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase deficiency, leading to the compound’s antineoplastic effects .
Comparison with Similar Compounds
- L-Alanosine
- D-Alanosine
- 3-(Hydroxynitrosoamino)-D,L-alanine
Comparison: D,L-Alanosine-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry . Compared to its non-labeled counterparts, this compound provides enhanced analytical capabilities, allowing for more precise studies of metabolic pathways and enzyme interactions.
Biological Activity
D,L-Alanosine-15N2 is a diazeniumdiolate-containing amino acid primarily produced by the bacterium Streptomyces alanosinicus. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antibacterial effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique diazeniumdiolate structure that contributes to its bioactivity. The presence of nitrogen oxides in its structure allows it to participate in various biochemical pathways.
- Inhibition of Purine Synthesis : D,L-Alanosine acts as a purine synthesis inhibitor, affecting cellular metabolism significantly. It has been shown to reduce oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cell lines, including HepG2 cells. This indicates a shift in metabolic processes that can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Impact on Glioblastoma : In studies involving glioblastoma multiforme (GBM), D,L-Alanosine demonstrated the ability to impair stemness characteristics in MTAP-deficient GBM cells. It reduced both the frequency of stem cells and their sphere-forming capacity, suggesting a potential therapeutic role in treating aggressive brain tumors .
- Antibacterial Properties : The compound exhibits antibacterial activity, likely due to its ability to generate reactive nitrogen species that can disrupt bacterial cell function. This mechanism is linked to its diazeniumdiolate structure, which facilitates the release of nitric oxide .
Case Study 1: Purine Blockade in Cancer Cells
In a controlled study on GBM cell lines, D,L-Alanosine was administered at varying concentrations (0.25 µM and 0.5 µM). Results indicated:
- A significant reduction in ATP production and maximal respiration.
- Alterations in gene expression related to oxidative phosphorylation pathways.
- Enhanced sensitivity to chemotherapeutic agents when combined with D,L-Alanosine treatment .
Case Study 2: Gene Cluster Analysis
Research on the biosynthetic gene cluster responsible for L-alanosine production revealed critical genes necessary for its synthesis:
- Deletion of alaC, alaD, or alaI resulted in the complete loss of L-alanosine production.
- Stable isotope feeding studies confirmed that L-aspartic acid serves as a precursor for NO2−, which is essential for the diazeniumdiolate formation .
Data Tables
| Biological Activity | Mechanism | Cell Type | Outcome |
|---|---|---|---|
| Inhibition of Purine Synthesis | Reduces OCR and ECAR | HepG2 Cells | Decreased proliferation |
| Impairment of Stemness | Alters gene expression | GBM Cells | Reduced stem cell frequency |
| Antibacterial Activity | Generates reactive nitrogen species | Various Bacteria | Disruption of bacterial function |
Q & A
Q. How to address low yield in this compound synthesis due to isotopic dilution?
Q. Why might 15N-HMBC NMR spectra show unexpected couplings in this compound?
- Methodological Answer : Residual 14N impurities or scalar couplings to adjacent protons may cause artifacts. Purify samples via ion-exchange chromatography and acquire spectra at higher magnetic fields (≥600 MHz) to enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
